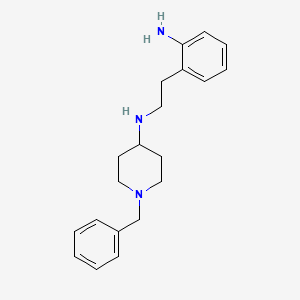
N-(2-aminophenethyl)-1-benzylpiperidin-4-amine
Overview
Description
4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an aminophenyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.
Addition of the Phenylmethyl Group: The phenylmethyl group is added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, Lewis acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the aminophenyl and phenylmethyl groups.
4-Anilino-N-phenethylpiperidine: Contains an anilino group and a phenethyl group, similar to the aminophenyl and phenylmethyl groups in the target compound.
Norfentanyl: A related compound used in the synthesis of fentanyl, with structural similarities to 4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)-.
Uniqueness
4-Piperidinamine, n-[2-(2-aminophenyl)ethyl]-1-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H27N3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(2-aminophenyl)ethyl]-1-benzylpiperidin-4-amine |
InChI |
InChI=1S/C20H27N3/c21-20-9-5-4-8-18(20)10-13-22-19-11-14-23(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,22H,10-16,21H2 |
InChI Key |
CNYQVNWECNEWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC2=CC=CC=C2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














